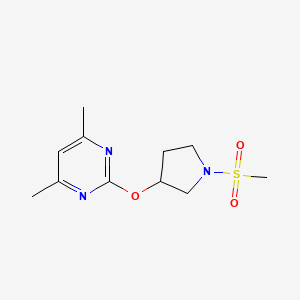
5-Bromo-1-(difluoromethyl)-2,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(difluoromethyl)-2,3-dimethylbenzene is a chemical compound that is commonly used in scientific research. It is a fluorinated aromatic compound that has been found to have a wide range of applications in various fields of study, including medicinal chemistry, organic synthesis, and materials science.
Mechanism Of Action
The mechanism of action of 5-Bromo-1-(difluoromethyl)-2,3-dimethylbenzene is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various physiological processes. It is thought to bind to the active site of these enzymes, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-1-(difluoromethyl)-2,3-dimethylbenzene are varied and depend on the specific enzyme that is being targeted. Inhibition of carbonic anhydrase, for example, can lead to a reduction in the production of bicarbonate ions, which can be used to treat conditions such as glaucoma and epilepsy. Inhibition of acetylcholinesterase, on the other hand, can lead to an increase in the levels of acetylcholine in the brain, which can be used to treat conditions such as Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-Bromo-1-(difluoromethyl)-2,3-dimethylbenzene in lab experiments is its potency and selectivity. It has been found to have strong inhibitory effects on a number of enzymes, making it a useful tool for studying their functions. However, one limitation of using this compound is its relatively high cost, which can limit its use in large-scale experiments.
Future Directions
There are a number of future directions for research involving 5-Bromo-1-(difluoromethyl)-2,3-dimethylbenzene. One area of interest is the development of new inhibitors that target specific enzymes involved in various physiological processes. Another area of interest is the development of new synthetic methods for producing this compound, which could lead to lower costs and greater availability for researchers. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of study.
Synthesis Methods
The synthesis of 5-Bromo-1-(difluoromethyl)-2,3-dimethylbenzene can be achieved through a number of methods. One commonly used method involves the reaction of 5-bromo-2,3-dimethylbenzene with difluoromethyl bromide in the presence of a catalyst such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
Scientific Research Applications
5-Bromo-1-(difluoromethyl)-2,3-dimethylbenzene has been extensively studied for its potential applications in medicinal chemistry. It has been found to have potent inhibitory effects on a number of enzymes, including carbonic anhydrase and acetylcholinesterase. These enzymes play important roles in a number of physiological processes, and their inhibition can lead to a range of therapeutic effects.
properties
IUPAC Name |
5-bromo-1-(difluoromethyl)-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c1-5-3-7(10)4-8(6(5)2)9(11)12/h3-4,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZNINRYMWFXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(difluoromethyl)-2,3-dimethylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4,8-dimethyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]acetic Acid](/img/structure/B2586322.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2586324.png)



![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2586333.png)


![6-benzyl-N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586338.png)


![3-fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2586343.png)

![(2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-[(2-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2586345.png)